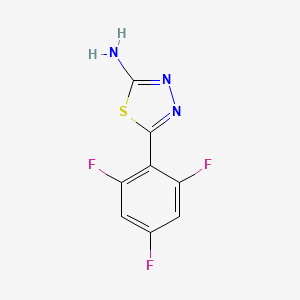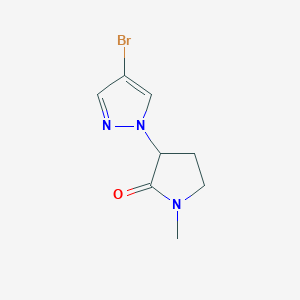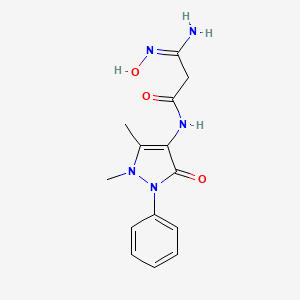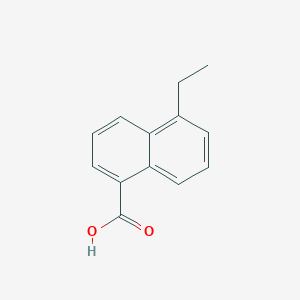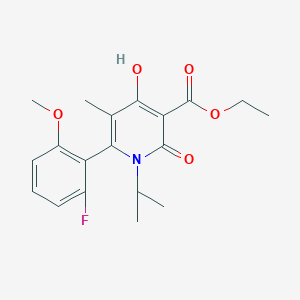
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
The synthesis of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Hydrolysis and Esterification: The final steps involve hydrolysis and esterification to yield the desired product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反应分析
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development purposes.
作用机制
The mechanism of action of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Lacks the fluoro and methoxy substituents on the aromatic ring, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The free carboxylic acid form, which may have different chemical reactivity and biological effects compared to the ester derivatives.
属性
分子式 |
C19H22FNO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
ethyl 6-(2-fluoro-6-methoxyphenyl)-4-hydroxy-5-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H22FNO5/c1-6-26-19(24)15-17(22)11(4)16(21(10(2)3)18(15)23)14-12(20)8-7-9-13(14)25-5/h7-10,22H,6H2,1-5H3 |
InChI 键 |
MNWAIDNQJWDRAY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)

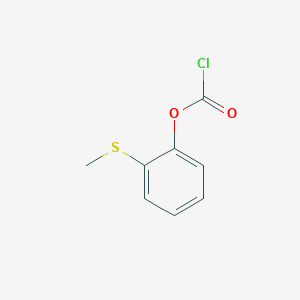


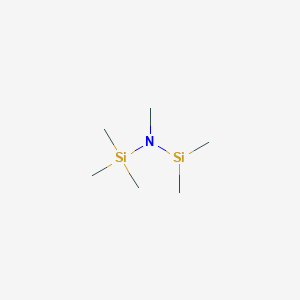
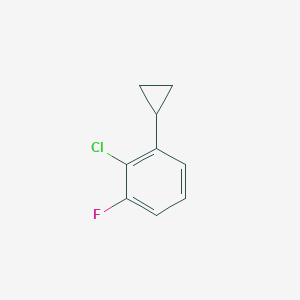
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
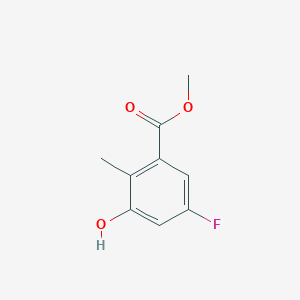
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
